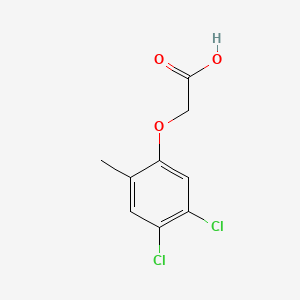
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps. One common method includes the reaction of ethanimidothioic acid with isopropylamine to form an intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry.
Comparación Con Compuestos Similares
- Ethanimidothioic acid, N-((amino)carbonyl)oxy-, methyl ester
- Ethanimidothioic acid, N-((ethylamino)carbonyl)oxy-, methyl ester
- Ethanimidothioic acid, N-((propylamino)carbonyl)oxy-, methyl ester
Uniqueness: Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60051-41-4 |
|---|---|
Fórmula molecular |
C7H14N2O2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
methyl (1Z)-N-(propan-2-ylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)8-7(10)11-9-6(3)12-4/h5H,1-4H3,(H,8,10)/b9-6- |
Clave InChI |
JJHISOGXGXAZIT-TWGQIWQCSA-N |
SMILES isomérico |
CC(C)NC(=O)O/N=C(/C)\SC |
SMILES canónico |
CC(C)NC(=O)ON=C(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















